molecular formula C11H9BrO4 B14554319 Phenyl 3-bromo-2-oxooxolane-3-carboxylate CAS No. 62149-67-1

Phenyl 3-bromo-2-oxooxolane-3-carboxylate

Cat. No.: B14554319
CAS No.: 62149-67-1
M. Wt: 285.09 g/mol
InChI Key: OFUATIZYASQJMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl 3-bromo-2-oxooxolane-3-carboxylate is an organic compound that belongs to the class of oxolane derivatives It is characterized by the presence of a phenyl group attached to a 3-bromo-2-oxooxolane-3-carboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 3-bromo-2-oxooxolane-3-carboxylate typically involves the reaction of phenyl bromide with 2-oxooxolane-3-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Phenyl 3-bromo-2-oxooxolane-3-carboxylate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The oxolane ring can be oxidized to form corresponding lactones or carboxylic acids.

    Reduction Reactions: The carbonyl group in the oxolane ring can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents like acetonitrile or DMF.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.

Major Products Formed

    Substitution Reactions: Products include azides, thiocyanates, and substituted amines.

    Oxidation Reactions: Products include lactones and carboxylic acids.

    Reduction Reactions: Products include alcohols and diols.

Scientific Research Applications

Phenyl 3-bromo-2-oxooxolane-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Phenyl 3-bromo-2-oxooxolane-3-carboxylate involves its interaction with specific molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes by modifying proteins and enzymes.

Comparison with Similar Compounds

Similar Compounds

  • Phenyl 3-chloro-2-oxooxolane-3-carboxylate
  • Phenyl 3-iodo-2-oxooxolane-3-carboxylate
  • Phenyl 3-fluoro-2-oxooxolane-3-carboxylate

Uniqueness

Phenyl 3-bromo-2-oxooxolane-3-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, iodo, and fluoro counterparts. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in synthesis and research.

Properties

CAS No.

62149-67-1

Molecular Formula

C11H9BrO4

Molecular Weight

285.09 g/mol

IUPAC Name

phenyl 3-bromo-2-oxooxolane-3-carboxylate

InChI

InChI=1S/C11H9BrO4/c12-11(6-7-15-9(11)13)10(14)16-8-4-2-1-3-5-8/h1-5H,6-7H2

InChI Key

OFUATIZYASQJMA-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)C1(C(=O)OC2=CC=CC=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.